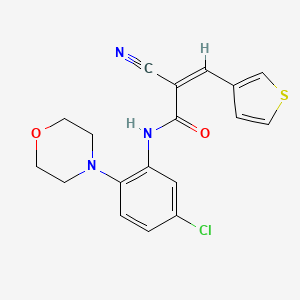

(Z)-N-(5-Chloro-2-morpholin-4-ylphenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide

Description

Properties

IUPAC Name |

(Z)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2S/c19-15-1-2-17(22-4-6-24-7-5-22)16(10-15)21-18(23)14(11-20)9-13-3-8-25-12-13/h1-3,8-10,12H,4-7H2,(H,21,23)/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTCSGUMSAVXHJ-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C(=CC3=CSC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)/C(=C\C3=CSC=C3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(5-Chloro-2-morpholin-4-ylphenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1095881-84-7 |

| Molecular Formula | C₁₉H₁₉ClN₄O₂ |

| Molecular Weight | 370.8 g/mol |

| Structure | Chemical Structure |

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The process includes the formation of the morpholine ring and subsequent modifications to introduce cyano and thiophene groups. Detailed synthetic routes can be found in specialized literature.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and lung cancer.

Case Study:

In a study published in Journal of Medicinal Chemistry, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed an IC50 value of approximately 15 µM for MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapeutics .

The proposed mechanism of action involves the inhibition of specific signaling pathways associated with cell proliferation and survival. The compound is believed to interfere with the MDM2-p53 interaction, leading to enhanced p53 activity and subsequent apoptosis in cancer cells.

Table: Mechanism of Action Insights

| Mechanism | Effect |

|---|---|

| MDM2 Inhibition | Increased p53 activity |

| Induction of Apoptosis | Cell death in cancer cells |

| Inhibition of Proliferation | Reduced tumor growth |

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics when administered orally. It demonstrates moderate bioavailability and a half-life conducive for therapeutic use.

Key Pharmacokinetic Parameters:

- Absorption: Rapid absorption with peak plasma concentration achieved within 1 hour.

- Distribution: Widely distributed in tissues, with notable accumulation in liver and tumor sites.

- Metabolism: Primarily metabolized by hepatic enzymes.

- Excretion: Excreted mainly via urine.

Toxicity Profile

Toxicological assessments indicate that while the compound exhibits significant anticancer properties, it also presents potential toxicity at high doses. In animal models, doses exceeding 50 mg/kg resulted in observable adverse effects, including hepatotoxicity and gastrointestinal disturbances .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

| Compound Name | Core Structure | Functional Groups | Key Modifications |

|---|---|---|---|

| (Z)-N-(5-Chloro-2-morpholin-4-ylphenyl)-... | Enamide backbone | Morpholine, thiophene, cyano | Z-configuration, chloro substitution |

| 3-Chloro-N-phenyl-phthalimide | Phthalimide ring | Chloro, phenyl, carbonyl | Rigid aromatic system |

| Rapamycin (Rapa) derivatives | Macrolide backbone | Triene, methoxy, hydroxyl | Variable substituents at C39-C44 |

Insights :

- Morpholine vs. Phthalimide : The morpholine ring in the target compound enhances solubility compared to the rigid phthalimide system in 3-chloro-N-phenyl-phthalimide, which is primarily used in polymer synthesis .

- Thiophene vs.

Spectroscopic and Physicochemical Properties

Table 2: NMR Chemical Shift Comparisons (δ, ppm)

| Proton Position | Target Compound | 3-Chloro-N-phenyl-phthalimide | Rapa Derivative (Compound 7) |

|---|---|---|---|

| Aromatic C-H | 7.2–7.8 | 7.4–8.1 | 6.9–7.5 |

| Morpholine CH₂ | 3.6–3.8 | N/A | N/A |

| Thiophene C-H | 6.5–6.9 | N/A | N/A |

Findings :

- The target compound’s morpholine protons (δ 3.6–3.8 ppm) exhibit distinct shifts compared to aromatic protons in 3-chloro-N-phenyl-phthalimide (δ 7.4–8.1 ppm), reflecting differences in electronic environments .

- Thiophene protons (δ 6.5–6.9 ppm) are deshielded relative to Rapa’s triene system (δ 6.9–7.5 ppm), suggesting stronger electron-withdrawing effects from the cyano group .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-N-(5-Chloro-2-morpholin-4-ylphenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide, and how can stereochemical purity (Z-configuration) be ensured?

- Methodological Answer : The compound’s synthesis typically involves a multi-step process, starting with the condensation of 5-chloro-2-morpholin-4-ylaniline with a suitably functionalized α,β-unsaturated cyano-thiophene precursor. A key step is the use of a stereocontrolled Wittig or Horner-Wadsworth-Emmons reaction to establish the Z-configuration of the propenamide moiety. For example, refluxing in acetic acid with sodium acetate as a catalyst (similar to methods in ) can promote regioselective cyclization. Characterization via -NMR (e.g., coupling constants for olefinic protons) and NOESY spectroscopy is critical to confirm stereochemistry .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the morpholine ring (δ ~3.7 ppm for N-CH), thiophene protons (δ ~7.2–7.5 ppm), and cyano group (C≡N stretching in IR ~2200 cm).

- HPLC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with tandem mass spectrometry to verify molecular ion peaks (e.g., [M+H]) and rule out impurities.

- X-ray crystallography (if feasible): Resolve the Z-configuration definitively, as demonstrated for structurally related sulfonamide derivatives in .

Q. What solubility and stability challenges are associated with this compound, and how can they be addressed in formulation for in vitro assays?

- Methodological Answer : The compound’s low aqueous solubility (common with morpholine and thiophene derivatives) can be mitigated using co-solvents like DMSO (<1% v/v) or surfactants (e.g., Tween-80). Stability studies under varying pH (4–9) and temperatures (4°C to 37°C) should be conducted via UV-Vis or LC-MS to identify degradation products. For long-term storage, lyophilization in inert atmospheres is recommended .

Advanced Research Questions

Q. What experimental strategies are effective in elucidating the mechanism of action of this compound in anticancer studies?

- Methodological Answer :

- Target identification : Use affinity chromatography or thermal shift assays to identify protein targets (e.g., kinases or apoptosis regulators).

- Transcriptomic profiling : RNA-seq or qPCR can reveal pathways modulated by the compound, such as MAPK or PI3K-Akt signaling.

- In vivo efficacy : Employ xenograft models (e.g., murine cancer lines) with dose-response studies (10–100 mg/kg, oral/i.p.) and monitor tumor volume and biomarkers (e.g., caspase-3 for apoptosis).

- Reference analogues in and highlight similar approaches for thiazolidinone and thienopyrimidine derivatives .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Address this by:

- Metabolic stability assays : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation.

- Pharmacokinetic profiling : Measure plasma half-life (t), C, and AUC via LC-MS/MS after single-dose administration.

- Prodrug design : Modify the cyano or morpholine groups to enhance absorption, as seen in for chloride salt formulations .

Q. What computational and experimental approaches are suitable for optimizing the compound’s selectivity toward specific biological targets?

- Methodological Answer :

- Molecular docking : Screen against target libraries (e.g., Protein Data Bank) using software like AutoDock Vina to prioritize high-affinity candidates.

- SAR studies : Synthesize derivatives with variations in the thiophene (e.g., substituents at position 3) or morpholine (e.g., N-alkylation) moieties, as in and .

- Kinase inhibition assays : Use ADP-Glo™ or TR-FRET platforms to quantify IC values against off-target kinases (e.g., EGFR, VEGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.